5,5',5''-(Methylsilanetriyl)triisophthalic acid
Overview
Description
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid is a versatile chemical compound with the molecular formula C25H18O12Si and a molecular weight of 538.49 g/mol . This compound is known for its unique structure, which includes a central silicon atom bonded to three isophthalic acid groups. It is utilized in various scientific research fields due to its distinctive properties.
Preparation Methods
The synthesis of 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid typically involves the reaction of isophthalic acid derivatives with methylsilanetriyl compounds under specific conditions. One common synthetic route involves the use of a tetrahedral linker to form a metal-organic framework (MOF) based on Ni4 clusters . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles of organic synthesis and coordination chemistry.
Chemical Reactions Analysis
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Coupling Reactions: It has been used in coupling reactions with epoxides and carbon dioxide to form cyclic carbonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid has a wide range of scientific research applications:
Materials Science:
Drug Delivery Systems: Its ability to form stable frameworks can be leveraged in designing drug delivery systems that release therapeutic agents in a controlled manner.
Polymer Synthesis: It can act as a precursor for polyesters with unique properties, depending on the diols used in the polymerization process.
Mechanism of Action
The mechanism by which 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid exerts its effects is primarily through its role as a structural component in metal-organic frameworks. These frameworks provide accessible channels and acidic catalytic sites that facilitate various chemical reactions. The molecular targets and pathways involved include the coordination of metal ions to the silicon and carboxylate groups, creating a stable and reactive environment for catalysis .
Comparison with Similar Compounds
5,5’,5’'-(Methylsilanetriyl)triisophthalic acid can be compared with other similar compounds, such as:
1,3,5-Benzenetricarboxylic acid: Similar in structure but lacks the central silicon atom, which affects its coordination properties.
Trimellitic acid: Another tricarboxylic acid with different spatial arrangement and reactivity.
Silicon-based carboxylic acids: Compounds with silicon atoms bonded to carboxylate groups, but with varying numbers and positions of these groups.
The uniqueness of 5,5’,5’'-(Methylsilanetriyl)triisophthalic acid lies in its combination of silicon and isophthalic acid groups, which imparts distinct properties useful in catalysis and materials science .
Properties
IUPAC Name |
5-[bis(3,5-dicarboxyphenyl)-methylsilyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O12Si/c1-38(17-5-11(20(26)27)2-12(6-17)21(28)29,18-7-13(22(30)31)3-14(8-18)23(32)33)19-9-15(24(34)35)4-16(10-19)25(36)37/h2-10H,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAQIFIPIIUEBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC(=CC(=C1)C(=O)O)C(=O)O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O12Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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